Cyanamide, (triphenylphosphoranylidene)-
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Overview
Description
Cyanamide, (triphenylphosphoranylidene)-, is an organic compound characterized by the presence of a cyanamide group attached to a triphenylphosphoranylidene moiety. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, (triphenylphosphoranylidene)-, typically involves the reaction of triphenylphosphine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of cyanamide compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (triphenylphosphoranylidene)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: Nucleophilic substitution reactions are common, where the cyanamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of various substituted cyanamides .
Scientific Research Applications
Cyanamide, (triphenylphosphoranylidene)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyanamide, (triphenylphosphoranylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyanamide, (triphenylphosphoranylidene)-, include:
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins.
Uniqueness
Cyanamide, (triphenylphosphoranylidene)-, is unique due to its specific structure, which imparts distinct reactivity and properties compared to other cyanamide derivatives.
Properties
CAS No. |
4027-82-1 |
---|---|
Molecular Formula |
C19H15N2P |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(triphenyl-λ5-phosphanylidene)cyanamide |
InChI |
InChI=1S/C19H15N2P/c20-16-21-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI Key |
APFUUELQJNUEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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